molecular formula C10H14N6O3S B025329 1-(Guan-1-yl)-2-(cystein-S-yl)ethane CAS No. 106947-24-4

1-(Guan-1-yl)-2-(cystein-S-yl)ethane

Cat. No.: B025329
CAS No.: 106947-24-4
M. Wt: 298.32 g/mol
InChI Key: SXOJTGXFMQPGOS-YFKPBYRVSA-N
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Description

1-(Guan-1-yl)-2-(cystein-S-yl)ethane is a prototype DNA-protein cross-link (DPC) formed during the reaction of DNA with haloethylnitrosoureas (CNUs), such as carmustine (BCNU) . This compound arises when the reactive intermediate 1-$O^6$-ethanoguanine, generated by the alkylation of DNA guanine residues, reacts with the cysteine residue of the DNA repair protein O$^6$-alkylguanine-DNA alkyltransferase (MGMT) . The cross-link structure consists of a guanine moiety connected via an ethylene bridge to the sulfur atom of cysteine, forming a stable covalent bond .

This DPC plays a dual role: (1) it represents a cytotoxic lesion that disrupts DNA replication and repair, and (2) it inactivates MGMT, a critical enzyme for repairing alkylation damage . Studies by Niu et al. (1993) confirmed its synthesis and role in CNU-induced DNA damage, while Gonzaga et al. (1992) demonstrated its formation in recombinant MGMT-DNA complexes using $^{35}$S-labeled cysteine .

Properties

CAS No.

106947-24-4

Molecular Formula

C10H14N6O3S

Molecular Weight

298.32 g/mol

IUPAC Name

(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1

InChI Key

SXOJTGXFMQPGOS-YFKPBYRVSA-N

SMILES

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N

Isomeric SMILES

C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N

Canonical SMILES

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N

Synonyms

1-(guan-1-yl)-2-(cystein-S-yl)ethane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1-(guan-1-yl)-2-(cystein-S-yl)ethane and related cross-linking agents:

Compound Structure Cross-Link Type Biological Target Mechanism
This compound Guanine linked via ethylene bridge to cysteine-S-yl DNA-protein cross-link MGMT cysteine residue Forms via 1-$O^6$-ethanoguanine reacting with MGMT cysteine
G-C Ethane Cross-link Guanine (N1) linked to cytosine (N3) via ethylene bridge DNA interstrand cross-link DNA strands Forms via 1-$O^6$-ethanoguanine reacting with cytosine in DNA
1-(N3-Thymidinyl)-2-(N1-Guaninyl)ethane Thymine (N3) linked to guanine (N1) via ethylene bridge DNA interstrand cross-link DNA strands Synthetic model for studying ICL repair
Hemisesquisulfur Mustard 1-(2-chloroethylthio)-2-(2-hydroxyethylthio)ethane DNA alkylation DNA bases (e.g., guanine N7) Forms interstrand cross-links via chloroethyl groups

Key Observations :

  • DNA-Protein vs. DNA-DNA Cross-Links : The target compound uniquely links DNA to a repair protein (MGMT), while others connect DNA bases (e.g., G-C cross-link) .
  • Common Precursor: Both this compound and G-C cross-links originate from 1-$O^6$-ethanoguanine but diverge in reaction pathways .
  • Biological Impact : DPCs inactivate MGMT, amplifying alkylation damage, whereas DNA interstrand cross-links block replication and transcription .

Formation Kinetics and Reactivity

The table below compares formation rates and conditions:

Compound Formation Rate (Relative) Reaction Environment Key Factors
This compound ~1/10th of G-C cross-linking Free aqueous solution or DNA Steric hindrance in DNA slows cysteine reaction
G-C Ethane Cross-link Baseline (1×) DNA duplex Favored in structured DNA due to proximity of bases
Hemisesquisulfur Mustard Rapid Cellular milieu Reacts via chloroethyl groups without enzymatic aid

Key Observations :

  • The target compound forms more slowly than G-C cross-links in free solution, likely due to reduced accessibility of cysteine within DNA .
  • Hemisesquisulfur mustard’s reactivity is independent of enzymatic processes, unlike MGMT-mediated DPC formation .

Key Observations :

  • MGMT complexation by the target compound depletes repair capacity, sensitizing cells to subsequent DNA damage .
  • DNA interstrand cross-links (e.g., G-C ethane) require complex repair mechanisms like HDR, often leading to mutagenesis .

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